molecular formula C22H22N2O4 B2408262 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2034466-47-0

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2408262
CAS No.: 2034466-47-0
M. Wt: 378.428
InChI Key: QZQRJJHIYFEQDO-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran moiety. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-24(2)16(19-11-14-7-4-5-9-17(14)27-19)13-23-22(25)20-12-15-8-6-10-18(26-3)21(15)28-20/h4-12,16H,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQRJJHIYFEQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Dimethylaminoethyl Group: This step might involve nucleophilic substitution reactions where a dimethylaminoethyl group is introduced to the benzofuran core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amide bond formation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might reduce the carboxamide group to an amine or the benzofuran ring to a dihydrobenzofuran.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.

Scientific Research Applications

Cytotoxicity Studies

Numerous studies have demonstrated significant anticancer activity of this compound across various human cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (μM) Reference
K562 (Leukemia)5.0
HL60 (Leukemia)0.1
MDA-MB-435s (Breast)4.71
HCT116 (Colon)2.91
PC-3 (Prostate)2.68

The compound exhibited potent cytotoxicity against leukemia and breast cancer cell lines, with IC50 values comparable to established anticancer drugs like doxorubicin. The presence of the carboxamide moiety is critical for enhancing antiproliferative activity.

Case Study: Anticancer Activity in Human Tumor Cell Lines

A comprehensive evaluation involving a panel of 60 human tumor cell lines revealed that structural modifications significantly influenced cytotoxicity. For instance, one derivative exhibited an average GI(50) value of 0.3 μM against breast cancer cell lines, underscoring the importance of precise molecular design in drug development.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of benzofuran derivatives. A study demonstrated that a related benzofuran compound effectively scavenged free radicals and inhibited lipid peroxidation in neuronal cells, suggesting a protective mechanism against oxidative stress.

Case Study: Neuroprotective Mechanisms

In investigations focusing on neuroprotection, derivatives similar to this compound were tested for their ability to mitigate oxidative stress in neuronal cultures. Results indicated that these compounds could effectively reduce reactive oxygen species (ROS) levels and protect against neurotoxin-induced cell death.

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives reveals that specific structural features are crucial for their biological activity:

  • Substituents : The presence of substituents on the benzofuran ring can modulate activity; for example, methyl and hydroxyl groups at certain positions enhance antioxidant properties.
  • Amide Linkage : The amide group appears essential for maintaining cytotoxicity and enhancing binding interactions with target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with benzofuran moieties can interact with various enzymes or receptors, modulating their activity. The dimethylaminoethyl group might enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    7-Methoxybenzofuran: A derivative with a methoxy group, which might have different pharmacokinetic properties.

    N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)carboxamide: A similar compound without the methoxy group.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical properties not seen in other similar compounds.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and antitumor effects, alongside relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H26N2O4\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{4}

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. A study published in MDPI highlighted its efficacy against various bacterial strains, showing inhibition zones that indicate significant antibacterial action. For instance, the compound displayed inhibition zones of 23 mm against Staphylococcus aureus and 21 mm against Escherichia coli .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus23
Escherichia coli21
Bacillus subtilis20
Salmonella typhi18

Antifungal Activity

The antifungal potential of this compound has also been assessed. In vitro studies indicated effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with varying degrees of susceptibility noted across different concentrations .

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. A study focusing on its effects on HeLa cells reported a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A clinical evaluation of the compound's antibacterial activity was conducted involving multiple strains of bacteria. The results confirmed its effectiveness, particularly against multi-drug resistant strains, with MIC values ranging from 20 to 40 µM for S. aureus .
  • Case Study on Antifungal Properties :
    • A separate study assessed the antifungal activity against clinical isolates of Candida. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antifungal properties compared to traditional antifungal agents .
  • Case Study on Antitumor Effects :
    • In vitro assays targeting various cancer cell lines revealed that the compound inhibited proliferation significantly at concentrations above 50 µM, suggesting a dose-dependent response in cancer treatment scenarios .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may interfere with bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Its structure suggests potential interactions with lipid membranes, leading to increased permeability and subsequent cell death.
  • Induction of Apoptosis in Tumor Cells : The compound may activate apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions starting with the benzofuran core. For example, coupling the 7-methoxybenzofuran-2-carboxylic acid precursor with a dimethylaminoethyl-benzofuran intermediate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions to enhance efficiency .
  • Optimization : Reaction parameters such as temperature (50–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., Pd/C for hydrogenation) significantly affect yield. For instance, reports a 71% yield using column chromatography and recrystallization for purification.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques : X-ray crystallography (e.g., planar benzofuran systems with deviations <0.005 Å ), NMR (¹H/¹³C for substituent identification), and mass spectrometry (HRMS for molecular formula confirmation).
  • Key Data : Intermolecular hydrogen bonding (O–H⋯O) observed in crystallography influences packing and stability .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, dimethylamino groups) modulate biological activity?

  • Structure-Activity Relationship (SAR) :

SubstituentBiological ImpactSource
Methoxy (C-7)Enhances metabolic stability and receptor binding affinity via steric and electronic effects
DimethylaminoethylFacilitates cellular uptake and interaction with cationic targets (e.g., kinases)
  • Mechanistic Insight : The dimethylamino group may protonate at physiological pH, enabling ionic interactions with nucleic acids or enzymes .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in anticancer activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell line specificity) or impurities. highlights that fluorine substitution (vs. methoxy) alters cytotoxicity by 3-fold in MCF-7 cells.
  • Resolution : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and purity checks (HPLC >98%) .

Q. What are the challenges in designing enantioselective syntheses of this compound?

  • Stereochemical Considerations : The dimethylaminoethyl side chain introduces a chiral center. demonstrates asymmetric synthesis via olefin cross-metathesis and oxo-Michael reactions, achieving >90% enantiomeric excess (ee) using chiral catalysts.
  • Barriers : Competing racemization during amide coupling steps requires low-temperature conditions (-20°C) .

Methodological Guidance for Researchers

Q. How to optimize in vitro assays for evaluating kinase inhibition?

  • Protocol : Use recombinant kinases (e.g., MAPK or EGFR) with ATP-competitive assays. Pre-incubate the compound (1–10 µM) with kinase and substrate, then quantify phosphorylation via ELISA.
  • Troubleshooting : Non-specific binding? Add 0.1% BSA to buffer or use truncated kinase domains .

Q. What computational tools predict metabolic pathways for this compound?

  • Tools : SwissADME for CYP450 metabolism sites; Molecular docking (AutoDock Vina) to identify potential glucuronidation or sulfation sites on the benzofuran rings .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize neuroprotection?

  • Hypothesis : The compound may exhibit pleiotropic effects depending on concentration. At low doses (nM–µM), it activates Nrf2 (neuroprotection), while higher doses (µM–mM) inhibit COX-2 (anti-inflammatory) .
  • Validation : Dose-response studies across multiple models (e.g., LPS-induced inflammation vs. oxidative neuronal damage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.